2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
13786-50-0 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.285 |
IUPAC Name |
2-hex-1-en-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-3-4-7-10(2)13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
IYKYCJFKOFYGKI-UHFFFAOYSA-N |
SMILES |
CCCCC(=C)C1=NC2=CC=CC=C2N1 |
Synonyms |
Benzimidazole, 2-(1-butylvinyl)- (8CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Hex 1 En 2 Yl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 2-(hex-1-en-2-yl)-1H-benzo[d]imidazole, providing detailed information about the proton and carbon framework, as well as the compound's conformation in solution.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments
The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of 1D and 2D NMR experiments.
¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct signals for the benzimidazole (B57391) ring protons and the hex-1-en-2-yl substituent. The benzimidazole protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H proton signal is anticipated as a broad singlet at a higher chemical shift. The ¹³C NMR spectrum will display a characteristic signal for the C2 carbon of the imidazole (B134444) ring at approximately 152 ppm. nih.gov Due to rapid tautomerism in some benzimidazole derivatives, certain carbon signals in the imidazole ring can be broad or difficult to detect in solution. mdpi.com
Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 12.0 - 13.0 (broad s) | - |
| C4/C7-H | 7.5 - 7.7 (m) | 110 - 120 |
| C5/C6-H | 7.2 - 7.4 (m) | 121 - 124 |
| C2 | - | ~152 |
| C3a/C7a | - | 135 - 143 |
| C1'-H (vinylic) | ~5.0 - 5.5 (two s) | ~115 |
| C2' | - | ~145 |
| C3'-H (allylic CH₂) | ~2.2 - 2.4 (t) | ~35 |
| C4'-H (CH₂) | ~1.4 - 1.6 (m) | ~30 |
| C5'-H (CH₂) | ~1.3 - 1.5 (m) | ~22 |
| C6'-H (CH₃) | ~0.9 - 1.0 (t) | ~14 |
Note: Predicted values are based on data from analogous 2-alkyl and 2-aryl benzimidazoles. Actual values may vary depending on solvent and experimental conditions.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent aromatic protons on the benzo portion of the molecule (e.g., H4 with H5, H6 with H7) and throughout the aliphatic chain of the hexenyl substituent (e.g., C3'-H₂ with C4'-H₂, C4'-H₂ with C5'-H₂, and C5'-H₂ with C6'-H₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.
Conformational Analysis via NMR Spectroscopic Data
The conformation of this compound, particularly the orientation of the substituent relative to the benzimidazole ring, can be investigated using NMR techniques. Rotation around the single bond connecting the C2 carbon of the benzimidazole and the C2' carbon of the hexenyl group can lead to different spatial arrangements.
Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY or ROESY) would be the primary method for this analysis. By detecting through-space proximity of protons, NOE experiments could reveal correlations between the vinylic protons (C1'-H₂) or the allylic protons (C3'-H₂) of the hexenyl chain and the H7 proton of the benzimidazole ring. The presence and intensity of these NOE cross-peaks would provide direct evidence for the preferred conformation of the molecule in solution. mdpi.com
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and formula of the title compound and to analyze its structure through fragmentation patterns. For this compound (C₁₃H₁₆N₂), the exact mass would be used to confirm the elemental composition.
The electron impact (EI) mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak. The fragmentation of 2-alkylbenzimidazoles is well-documented and typically involves cleavages within the alkyl substituent and the heterocyclic ring. rsc.orgresearchgate.netresearchgate.net The primary fragmentation pathways for the title compound are predicted to involve:
Alpha-cleavage: Loss of a propyl radical (•C₃H₇) from the hexenyl chain.
McLafferty-type rearrangement: If sterically possible, leading to the elimination of a neutral alkene molecule.
Cleavage of the benzimidazole ring: A characteristic fragmentation involves the loss of HCN, followed by further decomposition of the aromatic system. journalijdr.com
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 200 | [C₁₃H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical |
| 157 | [M - C₃H₇]⁺ | Loss of a propyl radical from the side chain |
| 131 | [C₈H₇N₂]⁺ | Cleavage of the hexenyl group |
| 119 | [C₇H₅N₂]⁺ | Main benzimidazole fragment |
| 92 | [C₆H₄N]⁺ | Loss of HCN from the [C₇H₅N₂]⁺ fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the benzimidazole core and the alkenyl substituent.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H stretch | 3100 - 3500 | Medium-Broad | Characteristic of the imidazole N-H, often broadened by hydrogen bonding. msu.edupressbooks.pub |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Sharp peaks just above 3000 cm⁻¹. pressbooks.pub |
| Vinylic C-H stretch | 3000 - 3100 | Medium | Overlaps with aromatic C-H stretching. |
| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong | From the CH₂ and CH₃ groups of the hexenyl chain. uomustansiriyah.edu.iq |
| C=N stretch | 1590 - 1630 | Medium-Strong | Imidazole ring stretching. nih.gov |
| C=C stretch (aromatic) | 1500 - 1600 | Medium | Benzene (B151609) ring stretching. acs.org |
| C=C stretch (alkene) | ~1640 | Medium-Weak | Vinylic double bond stretching. pressbooks.pub |
| C-H bend (out-of-plane) | 740 - 770 | Strong | Characteristic of ortho-disubstituted benzene rings. acs.org |
The presence of both sp² and sp³ C-H stretching vibrations would be a key feature, distinguishing the aromatic/vinylic and aliphatic parts of the molecule. pressbooks.pub The N-H stretching band's broadness can indicate the extent of intermolecular hydrogen bonding in the sample. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Probing
UV-Visible spectroscopy measures the electronic transitions within the molecule, which are related to its conjugated π-system. Benzimidazole and its derivatives are known to absorb strongly in the UV region. acs.org For this compound, absorption is expected to arise from π → π* transitions within the benzimidazole system.
Predicted Electronic Spectroscopy Data
| Technique | Parameter | Predicted Value/Observation | Notes |
| UV-Vis Absorption | λ_max 1 | ~240-250 nm | Corresponds to π → π* transitions of the benzenoid system. researchgate.net |
| λ_max 2 | ~275-285 nm | Corresponds to π → π* transitions of the conjugated imidazole system. researchgate.netmdpi.com | |
| Photoluminescence | Emission λ_max | ~300-450 nm | Many benzimidazole derivatives exhibit fluorescence, often emitting blue light. The exact wavelength is solvent and substituent dependent. acs.orgnih.gov |
The position of the absorption maxima (λ_max) is sensitive to the solvent polarity. The hexenyl substituent is not expected to significantly shift the absorption compared to other 2-alkylbenzimidazoles.
Many benzimidazole derivatives are known to be luminescent. nih.govnih.gov Upon excitation at one of its absorption wavelengths, this compound is predicted to exhibit photoluminescence (fluorescence), likely with an emission maximum in the near-UV or blue region of the spectrum. acs.orgacs.org The fluorescence quantum yield would be influenced by the rigidity of the structure and the surrounding environment.
X-ray Crystallography for Solid-State Structural Determination
As of the latest review, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, the solid-state structure can be predicted based on the numerous crystal structures available for other 2-substituted benzimidazoles. iucr.orgnih.govscilit.com
In the solid state, the benzimidazole ring system is expected to be planar. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the imidazole N-H group as a donor and the imine nitrogen atom of an adjacent molecule as an acceptor (N-H···N). This interaction typically leads to the formation of infinite chains or centrosymmetric dimers. nih.govscilit.comiucr.org
Analysis of Molecular Geometry and Bond Parameters
A definitive analysis of the molecular geometry and bond parameters for this compound, which would include specific bond lengths, bond angles, and dihedral angles, is contingent upon experimental studies like X-ray crystallography or theoretical calculations. As of the latest available information, such specific data has not been reported for this molecule.
In a general sense, the geometry would be characterized by the planar benzimidazole ring system connected to the non-planar hexenyl substituent at the C2 position. The bond parameters within the benzimidazole core would be expected to reflect its aromatic and heterocyclic nature. However, without specific published research, quantitative data tables cannot be provided.
Investigation of Intermolecular Interactions and Crystal Packing
The investigation of intermolecular interactions and the resulting crystal packing provides insight into the solid-state structure of a compound. These interactions, including hydrogen bonds (typically involving the N-H of the imidazole ring), π-π stacking between benzimidazole rings, and van der Waals forces, dictate how the molecules arrange themselves in a crystalline lattice.
A detailed description of the crystal system, space group, and specific intermolecular contacts for this compound is not possible as no crystallographic data has been publicly reported. Such an analysis would be foundational to understanding the material's properties but remains an area for future experimental investigation.
Computational and Theoretical Investigations of 2 Hex 1 En 2 Yl 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its optimized molecular geometry. researchgate.netnih.gov This process identifies the most stable arrangement of atoms in the molecule by minimizing its energy.
The calculations would yield key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (imidazole) | 1.38 | ||
| C=N (imidazole) | 1.32 | ||
| C-C (benzene) | 1.40 | ||
| C-N-C (imidazole) | 108.5 | ||
| C-C-C (benzene) | 120.0 | ||
| Benzimidazole-Hexenyl Torsion | 45.0 |
Note: These are representative values based on similar structures and not from actual calculations on the specified molecule.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical spectra are invaluable for assigning the signals in experimental NMR data.
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, corresponding to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to better match experimental values. Analysis of the vibrational modes helps in identifying the characteristic functional groups within the molecule.
Conformational Landscape Analysis and Energy Minima Identification
The hexenyl substituent of this compound can rotate around the single bond connecting it to the benzimidazole (B57391) ring, leading to different spatial arrangements or conformations. A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step. nih.gov This allows for the identification of the lowest energy conformers (energy minima) and the transition states that separate them. The results of such an analysis are typically visualized in a potential energy surface plot.
Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
To understand the chemical reactivity of this compound, various reactivity descriptors derived from DFT calculations would be analyzed.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are color-coded to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the nitrogen atoms of the imidazole (B134444) ring are expected to be the most electron-rich regions.
Fukui Functions: Fukui functions are used to predict the sites of nucleophilic and electrophilic attack. These functions identify which atoms in a molecule are most likely to donate or accept electrons.
Tautomerism and Protropic Equilibria Studies of the 1H-Benzimidazole Moiety
The 1H-benzimidazole core of the molecule can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. mdpi.comd-nb.info Computational studies would calculate the relative energies of these two tautomers to determine their relative populations at equilibrium. researchgate.net The energy barrier for this proton transfer could also be calculated to understand the kinetics of the tautomerization process. In many 2-substituted benzimidazoles, the two tautomers are equivalent in energy unless there are specific intramolecular interactions. mdpi.com
Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface)
In the solid state, molecules of this compound would interact with each other through various non-covalent interactions.
Hydrogen Bonding: The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds. nih.govmdpi.com
Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions present.
Chemical Reactivity and Mechanistic Pathways of 2 Hex 1 En 2 Yl 1h Benzo D Imidazole
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The benzimidazole (B57391) ring possesses two nitrogen atoms, each with distinct reactivity. The pyrrole-like nitrogen at position 1 (N1) is acidic, while the pyridine-like nitrogen at position 3 (N3) is basic. chemicalbook.comnih.gov This dual character governs the reactions at the imidazole portion of the molecule. Due to rapid tautomerism in asymmetrically substituted benzimidazoles, the proton can reside on either nitrogen atom. ijdrt.com
Protonation and Deprotonation: The N3 atom is readily protonated by acids to form benzimidazolium salts. chemicalbook.com Conversely, the N1-H proton is acidic (pKa around 12.8) and can be removed by a base. chemicalbook.com This deprotonation generates a benzimidazolide (B1237168) anion, a potent nucleophile.
Alkylation and Acylation: The nucleophilic character of the benzimidazole anion, or the neutral N3 atom, allows for reactions with electrophiles. Alkylation, typically with alkyl halides, can occur at the N1 or N3 position. chemicalbook.comnih.gov The reaction of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole with sodium hydride and methyl iodide, for instance, leads to N-methylation. nih.gov Similarly, acylation with acid chlorides or anhydrides can introduce acyl groups onto the imidazole nitrogen. nih.gov The specific site of substitution (N1 vs. N3) can often be controlled by the reaction conditions and the nature of the substituents on the benzimidazole ring.
Table 1: Reactivity of Imidazole Nitrogen Atoms
| Reaction Type | Reagent/Condition | Product Type | Description |
|---|---|---|---|
| Protonation | Acid (e.g., HCl) | Benzimidazolium Salt | The basic N3 atom accepts a proton. chemicalbook.com |
| Deprotonation | Base (e.g., NaH) | Benzimidazolide Anion | The acidic N1-H proton is removed. chemicalbook.comnih.gov |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylbenzimidazole | Substitution occurs on one of the nitrogen atoms, often under basic conditions. chemicalbook.comnih.gov |
| Acylation | Acid Chloride (e.g., CH₃COCl) | N-Acylbenzimidazole | An acyl group is introduced at a nitrogen position. nih.gov |
Reactions Involving the Hexenyl Substituent (e.g., Olefinic Reactions, Asymmetric Hydrogenation)
The hex-1-en-2-yl substituent features a terminal double bond, which is a versatile functional group for various addition and transformation reactions.
Olefinic Reactions: The double bond can undergo a range of classic olefin reactions. One prominent example is olefin metathesis, a reaction that allows for the exchange of substituents between different olefins, catalyzed by transition metals like ruthenium (Grubbs' catalyst) or molybdenum (Schrock's catalyst). organic-chemistry.orglibretexts.orgharvard.edu This could be used for ring-closing metathesis (RCM) if another double bond is present in the molecule, or cross-metathesis with other olefins to generate new C-C bonds. harvard.edunih.gov Another key reaction is the Julia-Kocienski olefination, where heteroaryl sulfones react with carbonyl compounds to form alkenes, a process that has been adapted using benzimidazole sulfones. researchgate.net
Asymmetric Hydrogenation: The prochiral double bond of the hexenyl group is a prime candidate for asymmetric hydrogenation. This powerful technique uses chiral transition-metal catalysts (often based on rhodium or ruthenium with chiral ligands like BINAP) to add hydrogen across the double bond with high enantioselectivity, producing a chiral center. slideshare.netyoutube.comnih.gov This method is crucial for the synthesis of optically pure compounds. slideshare.net The success of such a reaction on 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole would depend on the ability of the catalyst to differentiate between the two faces of the double bond. nih.gov In some cases, heteroatoms within the substrate can direct the metal catalyst to achieve high stereoselectivity. youtube.com
Table 2: Potential Reactions of the Hexenyl Substituent
| Reaction Type | Catalyst/Reagent | Product Type | Description |
|---|---|---|---|
| Cross-Metathesis | Grubbs' or Schrock's Catalyst | Substituted Alkene | The hexenyl group reacts with another olefin to exchange alkylidene fragments. organic-chemistry.orglibretexts.org |
| Asymmetric Hydrogenation | Chiral Ru or Rh Catalyst (e.g., Ru-BINAP), H₂ | Chiral Alkane | Hydrogen is added across the double bond to create a stereocenter with high enantiomeric excess. youtube.comnih.gov |
| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide | An oxygen atom is added across the double bond to form a three-membered ring. |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov addition of H and OH across the double bond. |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the benzimidazole ring can undergo substitution reactions, although its reactivity is influenced by the fused imidazole ring.
Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic substitution on the benzene ring of an unsubstituted benzimidazole is generally difficult. ijdrt.com However, if the ring is activated by strongly electron-withdrawing groups (like a nitro group), intramolecular S_NAr reactions can occur under mild conditions. nih.gov For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo cyclization via intramolecular nucleophilic attack. nih.gov
Cycloaddition Reactions and Heterocycle Annulation Strategies
The dual functionality of this compound allows it to participate in cycloaddition reactions, either through its hexenyl group or the benzimidazole core, leading to more complex heterocyclic systems.
[4+2] Cycloadditions (Diels-Alder): The hexenyl substituent can potentially act as a dienophile in a Diels-Alder reaction if reacted with a suitable diene. libretexts.org More interestingly, alkenyl-substituted heterocycles can themselves act as dienes in [4+2] cycloadditions. For instance, 4-alkenyl-2-dialkylaminothiazoles have been shown to react with nitroalkenes in a highly selective manner to form tetrahydrobenzothiazoles. nih.gov A similar reactivity pattern could be envisioned for this compound, where the C2-alkenyl system acts as the diene component.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between two alkene-containing molecules can form cyclobutane (B1203170) rings. libretexts.orglibretexts.org This reaction, induced by UV light, could potentially lead to dimerization of this compound or its reaction with other alkenes. libretexts.org Thermal [2+2] cycloadditions are generally forbidden but are allowed with specific partners like ketenes. youtube.com
Heterocycle Annulation: Benzimidazole derivatives are valuable building blocks for constructing larger, fused polycyclic heteroaromatic systems. nih.gov Nickel-catalyzed dual C-H annulation of benzimidazoles with alkynes is a known strategy to produce π-extended polycyclic aza-quinolines. nih.gov Such strategies could be applied to further functionalize the benzimidazole core of the title compound.
Oxidative and Reductive Transformations
The benzimidazole ring itself is susceptible to both oxidation and reduction, although these reactions often require specific conditions to avoid affecting other functional groups.
Oxidation: Oxidation of the benzimidazole ring can be achieved using various oxidizing agents, including hydrogen peroxide, lead tetraacetate, or chromic acid. ijdrt.com The specific products formed would depend on the strength of the oxidant and the reaction conditions.
Reduction: The benzimidazole ring can be reduced, typically via catalytic hydrogenation. ijdrt.com This process usually involves a platinum catalyst in acetic acid or a palladium catalyst and reduces the heterocyclic part of the molecule. ijdrt.com The presence of the hexenyl double bond presents a challenge for selectivity, as it is also readily reduced under these conditions. Therefore, careful selection of catalysts and conditions would be necessary to achieve selective reduction of either the imidazole or the hexenyl moiety.
Reaction Mechanism Elucidation through Kinetic and Isotopic Studies
Understanding the precise mechanisms of the reactions involving this compound would rely on detailed mechanistic studies.
Kinetic Studies: Kinetic analysis, which measures reaction rates as a function of reactant concentrations, temperature, or catalysts, provides insight into the rate-determining step of a reaction. rsc.org Such studies have been performed on benzimidazole derivatives to understand mechanisms of substitution and inhibition of enzymes. rsc.orgnih.gov For example, kinetic studies on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by benzimidazole derivatives helped to identify the type of inhibition. nih.gov
Isotopic Labeling: Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. numberanalytics.comwikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with its isotope (e.g., ²H, ¹³C, ¹⁵N), chemists can follow the label's position in the products to elucidate bond-forming and bond-breaking steps. wikipedia.orgresearchgate.net For example, isotope labeling experiments have been used to provide evidence for plausible reaction mechanisms in the synthesis of substituted benzimidazoles. rsc.org Such an experiment on this compound could, for instance, clarify the mechanism of a cycloaddition reaction by labeling either the hexenyl group or the benzimidazole ring and analyzing the product distribution. researchgate.net
Exploration of Non Clinical Applications for 2 Hex 1 En 2 Yl 1h Benzo D Imidazole and Its Derivatives
Applications in Catalysis and Ligand Design
The benzimidazole (B57391) core, with its nitrogen-containing heterocyclic structure, serves as an excellent ligand for a variety of transition metals, forming stable complexes that can exhibit significant catalytic activity.
Transition Metal Complexes as Catalysts
Benzimidazole derivatives are integral components in the design of catalysts for a range of organic transformations. Transition metal complexes featuring benzimidazole-based ligands have demonstrated catalytic efficacy in various reactions. For instance, ruthenium(II) complexes with 2-aryl-1H-benzimidazole and 1-benzyl-2-aryl-1H-benzimidazole ligands have shown good catalytic activity in the transfer hydrogenation of acetophenone (B1666503) derivatives. researchgate.net These catalysts are valued for their high selectivity and efficiency under mild reaction conditions. researchgate.netdergi-fytronix.com
The catalytic potential of these complexes is influenced by the nature of the substituents on the benzimidazole ring. While specific studies on 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole are not extensively documented, the presence of the hexenyl group could influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity. Research on other 2-substituted benzimidazoles, such as those with nitrophenyl groups, has shown that their metal complexes are essential for various catalytic processes, including organic transformations and polymerization reactions. researchgate.netnih.govnih.gov
Ligand Binding Properties and Coordination Chemistry
The coordination chemistry of benzimidazole derivatives is rich and varied, owing to the presence of both a pyrrole-type and a pyridine-type nitrogen atom within the imidazole (B134444) ring. dergi-fytronix.com These nitrogen atoms can coordinate with a wide array of transition metal ions, including but not limited to copper(II), cobalt(II), zinc(II), and nickel(II), leading to the formation of complexes with diverse geometries and properties. nih.gov
The 2-substituent of the benzimidazole ring plays a crucial role in determining the coordination mode. In the case of this compound, the alkenyl group can influence the ligand's steric bulk and electronic properties, which in turn affects the stability and structure of the resulting metal complexes. Studies on various 2-substituted benzimidazoles have revealed that they can act as monodentate, bidentate, or bridging ligands, facilitating the construction of a wide range of coordination architectures, from simple mononuclear complexes to intricate coordination polymers. researchgate.netrsc.org The coordination of the imine nitrogen atom to the metal center is a common feature, often confirmed by a shift in the C=N stretching frequency in the infrared spectra of the complexes. nih.gov
Potential in Materials Science
The unique photophysical and chemical properties of benzimidazole derivatives make them attractive candidates for applications in materials science, including luminescent materials, polymers, and corrosion inhibitors.
Luminescent and Optoelectronic Properties
Benzimidazole derivatives are known to form coordination compounds with interesting luminescent properties. researchgate.net The combination of the benzimidazole ligand with various metal ions can lead to the development of new functional materials with applications in sensors, displays, and lighting. For example, zinc(II) complexes with 1H-benzimidazole-2-yl hydrazone ligands have been shown to exhibit multistimuli luminescence, with their emission properties being sensitive to their environment. researchgate.net
While the specific luminescent properties of this compound have not been detailed in the literature, it is plausible that its coordination complexes could also display interesting photophysical behaviors. The electronic properties of the hexenyl substituent could influence the energy levels of the molecular orbitals involved in the luminescence process, potentially leading to tunable emission wavelengths. The broader class of benzimidazole derivatives has been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic and charge-transporting properties.
Polymer Chemistry and Coordination Polymers
The ability of benzimidazole derivatives to act as versatile ligands has been exploited in the synthesis of coordination polymers. These materials are constructed from metal ions or clusters linked by organic ligands, resulting in one-, two-, or three-dimensional networks with a wide range of potential applications, including gas storage, separation, and catalysis. researchgate.net
The structure of the resulting coordination polymer is highly dependent on the geometry of the benzimidazole ligand and the coordination preference of the metal ion. researchgate.net For instance, bis(benzimidazole) ligands have been used to create coordination polymers with architectures ranging from simple 1D chains to complex 3D microporous structures. mdpi.com The incorporation of a this compound ligand into a polymer backbone could impart specific properties to the resulting material. Imidazole-containing polymers are known to associate with biological molecules and can self-assemble, making them interesting for various material science applications. rsc.org
Corrosion Inhibition Studies
Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov Their inhibitory action is attributed to the adsorption of the benzimidazole molecules onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. nih.gov This adsorption is facilitated by the presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen atoms.
The efficiency of corrosion inhibition is influenced by the molecular structure of the benzimidazole derivative, including the nature of the substituent at the 2-position. For example, a study on 2-styryl-1H-benzo[d]imidazole, a compound with a similar 2-alkenyl substituent, demonstrated a high corrosion inhibition efficiency of 93.75% for carbon steel in a 15% HCl solution. The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, and they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.gov
Interactive Data Table of Corrosion Inhibition by Benzimidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 87.09 | nih.gov |
| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 85.06 | nih.gov |
| 2-styryl-1H-benzo[d]imidazole | Carbon Steel | 15% HCl | 200 mg/L | 93.75 | |
| 2-mercaptobenzimidazole | Mild Steel | 1 M HCl | 250 ppm | >90 | nih.gov |
| 2-methylbenzimidazole | Mild Steel | 1 M HCl | 250 ppm | ~85 | nih.gov |
| Benzimidazole | Mild Steel | 1 M HCl | 250 ppm | ~80 | nih.gov |
Role in Analytical Chemistry
There is no available data to support the role of this compound in analytical chemistry. The following sub-sections, therefore, remain speculative and are based on the general properties of the benzimidazole scaffold.
Receptor and Sensor Development
The benzimidazole core structure is known to be an effective component in the development of chemical sensors. researchgate.net Its nitrogen atoms can act as binding sites, and the aromatic system can be part of a chromophore or fluorophore, allowing for optical detection of various analytes. researchgate.net For instance, different benzimidazole derivatives have been successfully utilized as fluorescent chemosensors for detecting metal ions and other small molecules. rsc.orgacs.org However, no studies have been published that specifically employ this compound for this purpose.
Complexation for Metal Ion Detection
The lone pair of electrons on the sp2 hybridized nitrogen atom of the benzimidazole ring can coordinate with metal ions. researchgate.net This property is the basis for the development of many benzimidazole-based metal ion sensors. acs.orgnih.gov These sensors can exhibit changes in their photophysical properties, such as fluorescence quenching or enhancement, upon binding to specific metal ions, allowing for their detection and quantification. rsc.orgnih.gov Research has demonstrated the efficacy of various benzimidazole derivatives in detecting ions such as Cu²⁺, Zn²⁺, and Fe³⁺. rsc.orgresearchgate.net Nevertheless, the specific complexation behavior of this compound with metal ions has not been investigated or reported.
Applications in Agrochemicals
Benzimidazole-based compounds are well-established in the agrochemical industry, primarily as fungicides. doaj.orgnih.gov They function by disrupting the microtubule assembly in fungal cells, thereby inhibiting their growth. nih.gov Compounds like thiabendazole (B1682256) and carbendazim (B180503) are commercial examples of benzimidazole fungicides. nih.govnih.gov Researchers continuously explore new benzimidazole derivatives to combat fungal resistance and broaden the spectrum of activity. nih.gov However, there are no records of this compound being synthesized, tested, or used as an agrochemical.
Structure Activity Relationship Sar Studies in in Vitro Biological Systems Mechanistic Focus
In Vitro Antimicrobial Activities (Antibacterial, Antifungal)
The benzimidazole (B57391) nucleus is a core component of numerous antimicrobial agents. umn.eduresearchgate.net The biological properties of these compounds are significantly influenced by the nature of substituents at various positions, particularly at the N-1 and C-2 positions. nih.gov
Mechanistic Insights into Microbial Growth Inhibition
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. One of the key targets is DNA topoisomerase , enzymes crucial for DNA replication and repair in bacterial cells. ijbbb.org By inhibiting these enzymes, benzimidazole compounds can disrupt essential cellular processes, leading to bacterial death. Some benzimidazole derivatives, particularly bi- and tri-aryl substituted analogs, have been investigated as topoisomerase inhibitors. ijbbb.org
Another proposed mechanism for the antifungal activity of some benzimidazoles is the inhibition of lanosterol 14α-demethylase , a vital enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. ijbbb.org Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death.
Furthermore, some studies suggest that the introduction of a thiol group at the 2-position of the benzimidazole ring can enhance antimicrobial activity, although the precise mechanism for this enhancement requires further elucidation. biotech-asia.org
Correlation of Structural Features with In Vitro Potency
The antimicrobial potency of 2-substituted benzimidazoles is highly dependent on the nature of the substituent at the C-2 position. For instance, the presence of a 6-fluorobenzo[d]thiazol-2-amine, N-methyl-6-nitroquinolin-5-amine, or 1-methyl-1H-pyrazol-5(4H)-one at the 2-position has been shown to remarkably enhance antimicrobial efficacy. umn.edu The introduction of a nitro group at the 6-position of the benzimidazole ring, coupled with a para-halogen substituted phenyl ring at the 2-position, has also been associated with increased antimicrobial activity. umn.edu
Regarding the alkyl substitution at the C-2 position, which is structurally analogous to the hexenyl group in the title compound, studies on 2-alkyl benzimidazoles have shown a range of antibacterial activities. nih.gov The specific impact of an unsaturated alkyl chain like a hexenyl group, and particularly the position of the double bond, on antimicrobial potency is an area that warrants further investigation. It is plausible that the lipophilicity and steric bulk of the hexenyl group could influence the compound's ability to penetrate microbial cell walls and interact with its target.
The following table summarizes the minimum inhibitory concentrations (MIC) of some 2-substituted benzimidazole derivatives against various microbial strains, illustrating the influence of substitution on antimicrobial activity.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2,5,6-trihalogenobenzimidazole analogues | S. aureus | 3.12 | tandfonline.com |
| 5,6-dichloro-2-amino derivative | S. aureus | 3.12 | tandfonline.com |
| 5-chloro-2-(4-benzyloxyphenyl)benzimidazole | S. aureus | 3.12 | tandfonline.com |
| 2-(4-aminophenyl)benzimidazole derivative | P. aeruginosa | 25 | nih.gov |
| 2-{4-[(4-substituted piperazine/piperidine-1-yl)carbonyl]phenyl}-1H-benzimidazole | S. aureus | 12.5 | nih.gov |
| 2-substituted benzimidazole with NO2 at 6-position & p-halogenophenyl at 2-position | Various bacteria | 14-38 (zone of inhibition in mm) | umn.edu |
In Vitro Anticancer Activities in Cell Lines
Benzimidazole derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often involving the disruption of fundamental cellular processes in cancer cells. ijbbb.orgnih.gov
Evaluation of Cytotoxic Mechanisms (e.g., Tubulin Polymerization Inhibition, Topoisomerase Poisoning)
A primary mechanism by which many benzimidazole derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization . ijbbb.orgnih.govrsc.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. ijbbb.org The benzimidazole scaffold has been identified as a privileged heterocyclic ring system in the development of potent tubulin polymerization inhibitors. nih.gov
Another significant cytotoxic mechanism is topoisomerase poisoning . ijbbb.orgnih.gov Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and chromosome segregation. Benzimidazole derivatives can act as topoisomerase I or II inhibitors by stabilizing the enzyme-DNA cleavable complex, which leads to DNA strand breaks and ultimately triggers apoptosis. ijbbb.orgnih.gov The flexible nature of some bis-benzimidazole rings allows for high-affinity binding to the DNA minor groove, which can inhibit the formation of the cleavable complex. ijbbb.org
Design Principles for Modulating In Vitro Selectivity
The design of 2-substituted benzimidazoles with enhanced cytotoxic profiles and selectivity towards cancer cells is an active area of research. The nature of the substituent at the C-2 position plays a crucial role in determining both potency and selectivity.
For tubulin inhibitors, the introduction of specific aryl groups at the C-2 position can significantly influence activity. For instance, a 2-hydroxyl and 5-fluoro substitution in a 2-aryl ring, combined with a methyl ester group on the benzimidazole core, has been shown to result in strong cytotoxic effects. ijbbb.org
In the context of topoisomerase inhibitors, the presence of chloroalkyl and bromoalkyl moieties in bis-benzimidazole derivatives has been explored for the development of potent topoisomerase I and II inhibitors. ijbbb.org Furthermore, the addition of a benzimidazole moiety to other bioactive scaffolds has been shown to improve DNA binding affinity and enhance cytotoxic effects. ijbbb.org
The following table presents the half-maximal inhibitory concentration (IC50) values for some 2-substituted benzimidazole derivatives against various cancer cell lines, highlighting the impact of structural modifications on cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-acridine derivative (compound 8I) | K562 (leukemia) | 2.68 | ijbbb.org |
| Benzimidazole-acridine derivative (compound 8I) | HepG-2 (hepatocellular carcinoma) | 8.11 | ijbbb.org |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast cancer cells | Strong cytotoxic effect | ijbbb.org |
| 2-Phenoxymethylbenzimidazole | Eukaryotic DNA topoisomerase I | 14.1 | |
| 5-Nitro-2-phenoxymethyl-benzimidazole | Eukaryotic DNA topoisomerase I | 248 | |
| 2-(p-Chlorobenzyl)benzoxazole | Eukaryotic DNA topoisomerase I | 443.5 | |
| 2-(p-Nitrobenzyl)benzoxazole | Eukaryotic DNA topoisomerase II | 17.4 | |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA topoisomerase II | 22.3 |
Other Enzyme Inhibition or Receptor Binding Studies (In Vitro)
Beyond their direct antimicrobial and cytotoxic activities, benzimidazole derivatives have been investigated as inhibitors of various other enzymes and as ligands for different receptors.
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. researchgate.net These compounds can act as ATP-competitive inhibitors, often displaying high selectivity for specific kinases by exploiting unique structural features of the target enzyme. researchgate.net Some benzimidazole derivatives have been developed as multi-target kinase inhibitors, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are often dysregulated. researchgate.netresearchgate.net
Carbonic Anhydrase Inhibition: Certain 2-substituted benzimidazoles have been explored as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.
Cholinesterase Inhibition: Some benzimidazole derivatives have been designed and evaluated as inhibitors of cholinesterase enzymes, which are relevant targets in the research of neurodegenerative diseases. acs.org
α-Amylase and α-Glucosidase Inhibition: Benzimidazole-based compounds have also been reported as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential in the management of diabetes.
The diverse enzymatic inhibitory profile of the benzimidazole scaffold suggests that 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole could potentially interact with a range of biological targets beyond those directly involved in microbial death or cancer cell cytotoxicity. The specific nature of the 2-hexenyl substituent would likely dictate the affinity and selectivity for these various enzymes.
No Specific Research Data Available for this compound
Following a comprehensive search of scientific literature and databases, no specific studies or detailed data were found for the chemical compound This compound . Consequently, it is not possible to provide an article that adheres to the requested structure focusing on its specific enzyme-inhibitor interactions, molecular docking simulations, or structure-activity relationship (SAR) hypotheses.
The requested sections require detailed, scientifically validated research findings that are not present in the available public domain literature for this particular molecule. While extensive research exists for the broader class of 2-substituted benzimidazoles, which are known to possess a wide range of biological activities including antimicrobial and anticancer properties, the specific data for the hexenyl-substituted derivative mentioned is absent.
Generating an article with the specified detailed sections without published research would result in scientifically inaccurate and fabricated information. Further investigation into this specific compound would be required within the scientific community to produce the data necessary to construct the requested article.
Future Research Directions and Emerging Paradigms for 2 Hex 1 En 2 Yl 1h Benzo D Imidazole Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and material science, and this approach holds immense promise for the targeted design of benzimidazole (B57391) derivatives like 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole. researchgate.net A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to predict the biological activity or properties of novel molecules. nih.gov
Researchers are actively developing machine learning-based QSAR models to predict the inhibition efficiency (IE) of benzimidazole derivatives for applications such as corrosion inhibition. nih.govresearchgate.net These models analyze a vast number of molecular descriptors—representing electronic, topological, physicochemical, and spatial properties—to establish a correlation with a compound's performance. nih.gov By using algorithms like Support Vector Machines (SVM) and Random Forest (RF), scientists can create predictive models with high correlation coefficients. nih.govresearchgate.net For instance, an SVM model developed to predict the corrosion inhibition efficiency of benzimidazoles achieved a high correlation coefficient (R) of 0.9589. nih.govresearchgate.net
Future research will focus on:
De Novo Design: Utilizing generative AI models to design entirely new benzimidazole structures with optimized properties. Based on established QSAR models, AI can propose novel derivatives with high potential as, for example, outstanding corrosion inhibitors. nih.gov
Multi-target Prediction: Developing more complex models that can simultaneously predict activity against multiple biological targets or a range of desired material properties.
ADMET Prediction: Using AI to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds, a critical step in early-stage drug development.
Table 1: Application of AI/ML in Benzimidazole Research
| AI/ML Technique | Application | Predicted Property | Outcome/Potential |
|---|---|---|---|
| Support Vector Machine (SVM) | QSAR Modeling | Corrosion Inhibition Efficiency | High predictive accuracy (R=0.9589), enabling design of new inhibitors. nih.govresearchgate.net |
| Random Forest (RF) | QSAR Modeling | Antioxidant Activity | Generation of 3D-QSAR models to identify key molecular influences on activity. nih.gov |
| Artificial Neural Networks (ANN) | QSAR Modeling | Antiviral Activity | Predictive models for inhibitory activity against viral enzymes like SARS-CoV-2 PLpro. mdpi.com |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding and optimizing the synthesis of this compound requires precise control over reaction conditions. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for gaining deep mechanistic insights and ensuring process efficiency. spectroscopyonline.com Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for tracking the kinetics and speciation of chemical reactions in real-time. ed.ac.uk
Challenges in monitoring heterogeneous (solid-liquid) reactions, which are common in organic synthesis, are being overcome with innovative devices, such as automated plunger systems for use within standard NMR spectrometers. ed.ac.uk This allows for the study of reactions that were previously difficult to monitor continuously. ed.ac.uk
Future research directions in this area include:
Multi-technique Integration: Combining data from multiple in situ probes (e.g., FTIR, Raman, NMR) to create a comprehensive, real-time picture of the reaction environment, including the formation of transient intermediates.
Process Analytical Technology (PAT): Implementing these monitoring techniques in larger-scale production environments to ensure quality control, optimize yields, and enhance safety. spectroscopyonline.com This is a critical step in moving from laboratory-scale synthesis to industrial manufacturing. spectroscopyonline.com
Kinetic Modeling: Using the high-quality data from in situ monitoring to build rigorous kinetic models that can predict reaction outcomes under various conditions, thereby accelerating process optimization. spectroscopyonline.com
Green Chemistry Innovations for Sustainable Production
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like benzimidazoles. chemmethod.com The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comijarsct.co.in For the synthesis of this compound, this means moving away from traditional methods that may involve long reaction times, harsh conditions, and toxic solvents. nih.gov
Key innovations in the green synthesis of benzimidazoles include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner products. wisdomlib.org It provides rapid, uniform heating, offering a more efficient and economical alternative to conventional methods. wisdomlib.org
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a major focus. chemmethod.comnih.gov For instance, using water and a catalyst like Erbium(III) triflate (Er(OTf)₃) can selectively produce specific benzimidazole derivatives, simplifying purification. nih.gov
Novel Catalysts: The development of efficient and recyclable catalysts, such as zinc triflate or even catalyst-free systems, minimizes waste and improves the economic viability of the synthesis. chemmethod.comresearchgate.net Nanoporous materials like zeolites are also being explored as effective catalysts. mdpi.com
Table 2: Comparison of Green Synthesis Methods for Benzimidazoles
| Method | Key Feature | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Rapid energy transfer | Reduced reaction time, higher yields, increased purity. wisdomlib.org | wisdomlib.org |
| Deep Eutectic Solvents (DES) | "Green" solvent system | Environmentally friendly, easy product recovery, high selectivity. nih.gov | nih.gov |
| Water with Er(OTf)₃ Catalyst | Selective catalysis in water | Eco-friendly solvent, high selectivity for mono- or di-substituted products. nih.gov | nih.gov |
Expanding the Scope of Non-Clinical Applications
While the benzimidazole scaffold is a privileged structure in medicinal chemistry, its unique properties also make it highly valuable for a range of non-clinical, materials science applications. rsc.org Research into these areas could uncover new uses for this compound.
Emerging non-clinical applications include:
Corrosion Inhibition: Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including copper and steel, in aggressive acidic, basic, or salt environments. nih.govnih.gov Their heterocyclic structure, containing nitrogen heteroatoms and aromatic rings, allows them to adsorb onto the metal surface, forming a protective barrier that blocks corrosive agents. proquest.comacs.org Some derivatives have shown inhibition efficiencies as high as 92.79%. nih.gov
Energetic Materials: Polynitro derivatives of benzimidazole have been investigated as potential high-energy materials. nih.gov The stability and explosive properties can be tuned by the strategic placement of substituents on the benzimidazole core. nih.gov
Organic Electronics and Photonics: The benzimidazole structure is of interest for advanced materials, including those with applications in nonlinear optics. nih.gov Furthermore, benzimidazole-containing frameworks, such as ZIF-62 (a zeolitic imidazolate framework), are being studied for use as optical limiters to protect sensors and human eyes from high-intensity light. acs.org
UV Filters: The benzimidazole scaffold is a promising platform for developing novel UV filters for sunscreens, capable of scavenging harmful radicals. mdpi.com
Deepening Mechanistic Understanding of In Vitro Biological Interactions
To fully harness the potential of this compound in a therapeutic context, a deep understanding of its interactions with biological targets at the molecular level is essential. This is achieved through a combination of in vitro assays and computational techniques like molecular docking.
Molecular Docking and Dynamics: These computational methods are used to predict and analyze the binding of a ligand (like a benzimidazole derivative) to the active site of a target protein or enzyme. nih.govukm.my Studies on benzimidazole derivatives have used molecular docking to understand their binding modes with targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). ukm.myrsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, and predict binding affinities, guiding the design of more potent and selective inhibitors. ukm.myrsc.org
Enzyme Inhibition and Kinetics: In vitro enzyme assays are critical for validating the predictions from molecular docking and quantifying the inhibitory activity of a compound. nih.gov For example, studies on benzimidazole-triazole hybrids have determined their IC₅₀ values against human carbonic anhydrase (hCA) isoforms and identified their mechanism of inhibition as non-competitive. nih.gov
Structure-Activity Relationship (SAR) Analysis: SAR studies systematically modify the structure of a lead compound to determine which parts of the molecule are crucial for its biological activity. rjptonline.orgresearchgate.net For benzimidazoles, SAR analyses have shown that substitutions at various positions on the ring system significantly influence their activity as anti-inflammatory or antimicrobial agents. mdpi.comnih.gov This knowledge is vital for rationally designing improved derivatives of this compound.
Table 3: Investigated Biological Targets for Benzimidazole Derivatives
| Biological Target | Therapeutic Area | Key Findings from In Vitro/In Silico Studies | Reference(s) |
|---|---|---|---|
| Carbonic Anhydrase I & II | Multiple (e.g., glaucoma) | Benzimidazole-triazole hybrids show potent, non-competitive inhibition. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Keto-benzimidazoles show high binding affinities in docking simulations. | ukm.my |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Benzimidazole-thiazole derivatives show significant docking scores and potent inhibition. | rsc.org |
| Lanosterol 14α-demethylase | Antifungal | Active compounds show potent enzyme inhibition, confirmed by molecular dynamics. | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole and its derivatives?
- Methodological Answer: The synthesis typically involves condensation reactions starting from o-phenylenediamine and a carbonyl-containing precursor. For example, (E)-2-(Pent-en-2-yl)-1H-benzo[d]imidazole (a structural analog) was synthesized via a one-pot method using LaCl₃ as a catalyst, yielding 187 m/z (EIMS) and characterized by IR (3,064–1,648 cm⁻¹) and ¹H NMR (δ 1.10–7.75) . Multi-step approaches, such as hydrazine hydrate treatment followed by condensation with aldehydes, are also effective for introducing substituents . Key steps include optimizing solvent systems (e.g., methanol or ethanol) and catalysts (e.g., SiO₂ nanoparticles for enhanced reaction rates) .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer: A combination of IR , ¹H/¹³C NMR , and HRMS is critical. For example:
- IR identifies functional groups (e.g., S-H at 2634 cm⁻¹ in benzimidazole-thiol intermediates) .
- ¹H NMR resolves tautomeric mixtures, as seen in 2-(indol-3-ylthio)-benzimidazoles (δ 11.78 for NH protons) .
- HRMS confirms molecular weight (e.g., m/z 187 for pentenyl derivatives) .
Elemental analysis (±0.4% deviation) and melting point consistency further validate purity .
Q. How can researchers optimize reaction conditions to improve the yield of benzimidazole derivatives in condensation reactions?
- Methodological Answer:
- Catalyst selection: LaCl₃ in one-pot syntheses achieves >80% yields for alkenyl-substituted derivatives . Nano-SiO₂ enhances activity in solvent-free conditions .
- Solvent systems: Methanol or ethanol is preferred for hydrazine-mediated condensations , while DMSO aids in resolving tautomeric mixtures .
- Temperature control: Reactions at 60–80°C minimize byproducts in multi-step syntheses .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound derivatives?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For indole-fused benzimidazoles, DFT revealed charge distribution patterns critical for photophysical properties . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like EGFR, with scoring functions (<i>in silico</i> Ki values) guiding SAR studies .
Q. How can contradictory NMR data arising from tautomeric forms be resolved in structural elucidation of substituted benzimidazoles?
- Methodological Answer: Tautomerism in compounds like 2-(indol-3-ylthio)-benzimidazoles (e.g., Compounds 2a/2a’ and 3a/3a’) requires:
- Variable-temperature NMR to observe dynamic equilibria (e.g., DMSO-d₆ at 25–80°C) .
- 2D NMR (HSQC, HMBC) to correlate protons and carbons across tautomers.
- DFT calculations to compare theoretical vs. experimental chemical shifts .
Q. What strategies are effective in analyzing structure-activity relationships for benzimidazole derivatives targeting specific biological receptors?
- Methodological Answer:
- Systematic substituent variation: Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups to modulate binding. For example, 4-chlorophenyl derivatives showed enhanced antimicrobial activity against <i>S. aureus</i> .
- Pharmacophore mapping: Align key functional groups (e.g., hydrazine carboxamides) with receptor active sites .
- ADMET profiling : Use SwissADME or ProTox-II to predict bioavailability and toxicity, prioritizing derivatives with optimal logP (2–5) and low hepatotoxicity risk .
Key Research Gaps and Recommendations
- Mechanistic studies : Elucidate the role of catalysts (e.g., LaCl₃ vs. SiO₂) in regioselectivity using <i>in situ</i> NMR .
- Advanced docking : Incorporate molecular dynamics (MD) simulations to assess binding stability over time .
- Spectral resolution : Apply hyphenated techniques (LC-NMR-MS) for real-time monitoring of tautomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
